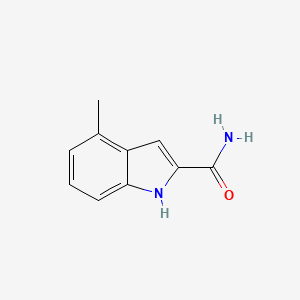![molecular formula C10H9F2NO2 B13679035 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a benzene ring fused to an oxazine ring, with ethyl and difluoro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 2,3-difluoronitrobenzene.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 2-ethylphenol reacts with 2,3-difluoronitrobenzene in the presence of a base like potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the oxazine ring.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amino and thiol derivatives.
Applications De Recherche Scientifique
2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Biological Effects: These interactions lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-7,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with chlorine substituents instead of fluorine.
2-Ethyl-7,8-dibromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with bromine substituents instead of fluorine.
2-Ethyl-7,8-diiodo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with iodine substituents instead of fluorine.
Uniqueness
Fluorine Substituents: The presence of fluorine atoms imparts unique chemical properties, such as increased electronegativity and stability, compared to other halogen-substituted analogs.
Biological Activity: The fluorine substituents may enhance the compound’s biological activity, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C10H9F2NO2 |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
2-ethyl-7,8-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9F2NO2/c1-2-7-10(14)13-6-4-3-5(11)8(12)9(6)15-7/h3-4,7H,2H2,1H3,(H,13,14) |
Clé InChI |
ARUIXYVBHOEKMB-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC2=C(O1)C(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)





![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)

![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)



